2-Oxazol-2-yl-propylamine hydrochloride
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Overview
Description
2-Oxazol-2-yl-propylamine hydrochloride is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method involves cyclodehydration of amino alcohols or amino ketones. For instance, reacting 2-aminopropanol with chloroform in the presence of a base can yield this compound.
Modern Approaches: Recent advancements include the use of transition metal catalysts, such as ruthenium(II) catalysts, to facilitate the cyclization process. These methods offer higher yields and better selectivity.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound into its corresponding oxazolone derivatives.
Reduction: Reduction reactions can be used to synthesize related amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxazolone Derivatives: Resulting from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Functionalized Oxazoles: Resulting from substitution reactions.
Scientific Research Applications
2-Oxazol-2-yl-propylamine hydrochloride has found applications in various scientific research areas:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, including antidiabetic, anticancer, and anti-inflammatory agents.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-oxazol-2-yl-propylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and metabolic processes.
Comparison with Similar Compounds
2-Oxazol-2-yl-propylamine hydrochloride is compared with other similar oxazole derivatives:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
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Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(4-7)6-8-2-3-9-6;/h2-3,5H,4,7H2,1H3;1H |
InChI Key |
RAGYNGVJYZTHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=CO1.Cl |
Origin of Product |
United States |
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